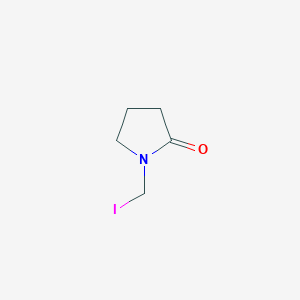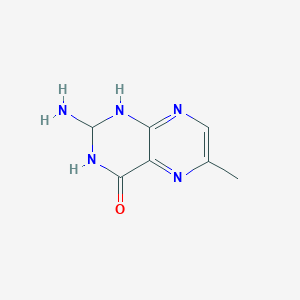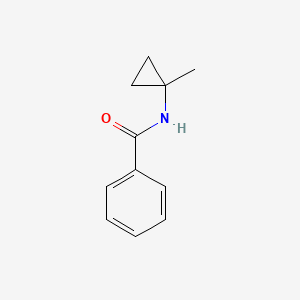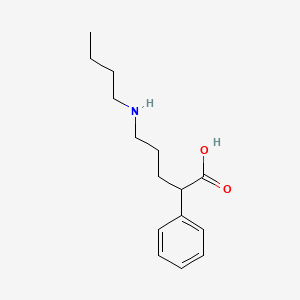
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate typically involves the reaction of 2,6-dimethylphenol with diethylaminoethanol in the presence of a carbonate source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diethyl carbonate and a suitable base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted at elevated temperatures to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume and the availability of raw materials. Industrial production often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to achieve high yields and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. This is common in organic synthesis and can involve nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted carbamates or other derivatives.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate has several scientific research applications, including:
Pharmaceuticals: The compound is studied for its potential use as a local anesthetic or in the development of new therapeutic agents.
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Research explores its effects on biological systems, including its potential as an enzyme inhibitor or modulator of biochemical pathways.
Industry: The compound is investigated for its use in the production of polymers, coatings, and other industrial materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar structure and mechanism of action.
Bupivacaine: Another local anesthetic with a longer duration of action compared to lidocaine.
Benzocaine: A local anesthetic commonly used in topical applications.
Uniqueness
2-(Diethylamino)ethyl 2,6-dimethylphenyl carbonate is unique in its specific chemical structure, which may confer distinct pharmacological properties
Propriétés
| 95414-70-3 | |
Formule moléculaire |
C15H23NO3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl (2,6-dimethylphenyl) carbonate |
InChI |
InChI=1S/C15H23NO3/c1-5-16(6-2)10-11-18-15(17)19-14-12(3)8-7-9-13(14)4/h7-9H,5-6,10-11H2,1-4H3 |
Clé InChI |
VCYRHTUDFOAMLN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)OC1=C(C=CC=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


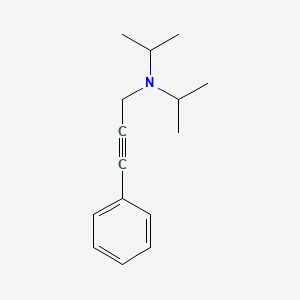
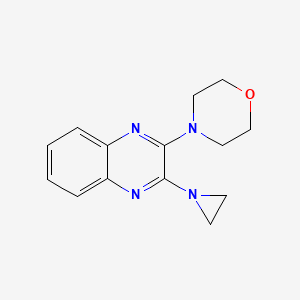
![5,11-Diphenyl-8H-cyclohepta[b]naphthalene](/img/structure/B14350764.png)
